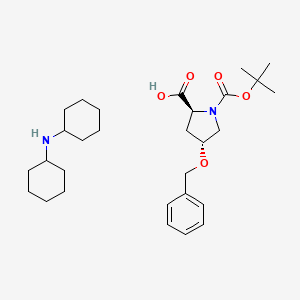

Boc-Hyp(Bzl)-OH.DCHA

CAS No.:

Cat. No.: VC13418974

Molecular Formula: C29H46N2O5

Molecular Weight: 502.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H46N2O5 |

|---|---|

| Molecular Weight | 502.7 g/mol |

| IUPAC Name | N-cyclohexylcyclohexanamine;(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylmethoxypyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C17H23NO5.C12H23N/c1-17(2,3)23-16(21)18-10-13(9-14(18)15(19)20)22-11-12-7-5-4-6-8-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20);11-13H,1-10H2/t13-,14+;/m1./s1 |

| Standard InChI Key | GEJSPMKUPVNTOE-DFQHDRSWSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

| SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

Boc-Hyp(Bzl)-OH.DCHA has the molecular formula C₂₉H₄₆N₂O₅ and a molecular weight of 502.7 g/mol . The core structure derives from trans-4-hydroxy-L-proline, where the hydroxyl group at the C4 position is benzyl-protected, and the α-amino group is Boc-protected . The (4R) configuration ensures compatibility with native peptide folding, while the DCHA salt form improves crystallinity and handling.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | ~70 °C | |

| Optical Activity ([α]²⁰/D) | +40° ± 2° (c = 2% in ethanol) | |

| pKa | 3.75 ± 0.40 (predicted) | |

| Boiling Point | 461.3 ± 45.0 °C (predicted) |

The Boc group (tert-butoxycarbonyl) provides acid-labile protection, selectively removable under mild acidic conditions (e.g., trifluoroacetic acid), while the Bzl group (benzyl ether) offers stability under basic and nucleophilic environments, requiring hydrogenolysis for deprotection .

Synthesis and Purification

Stepwise Protection of Hydroxyproline

The synthesis begins with trans-4-hydroxy-L-proline. First, the C4 hydroxyl is benzylated using benzyl bromide in the presence of a base like sodium hydride, yielding Hyp(Bzl)-OH . Subsequent Boc protection of the α-amino group employs di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine in THF) . The final DCHA salt forms via acid-base reaction with dicyclohexylamine, enhancing solubility in dichloromethane and dimethylformamide.

Critical Reaction Parameters:

-

Boc Protection: Requires anhydrous conditions to avoid premature deprotection.

-

Salt Formation: Stoichiometric DCHA in ethyl acetate yields high-purity crystals.

Applications in Peptide Synthesis

Orthogonal Deprotection in Solid-Phase Synthesis

Boc-Hyp(Bzl)-OH.DCHA is favored in Boc-based SPPS (Solid-Phase Peptide Synthesis) for its orthogonal protection strategy. The Boc group is cleaved with TFA (trifluoroacetic acid), while the Bzl group remains intact, enabling sequential elongation of peptide chains . This is critical for incorporating multiple hydroxyproline residues in collagen-mimetic peptides .

Antibody-Drug Conjugates (ADCs)

In ADCs, Boc-Hyp(Bzl)-OH.DCHA serves as a non-cleavable linker, connecting cytotoxic payloads to antibodies via stable ether bonds. The DCHA salt improves solubility during conjugation reactions, ensuring high coupling efficiency.

PROTACs (Proteolysis-Targeting Chimeras)

The compound’s rigid proline backbone facilitates spatial orientation between E3 ligase binders and target proteins in PROTACs. Its benzyl ether group allows post-synthetic modification via hydrogenolysis, enabling attachment of functional groups like PEG linkers.

Comparative Advantages Over Alternative Reagents

Versus Fmoc-Protected Hydroxyproline

While Fmoc-Hyp-OH is common in Fmoc-SPPS, Boc-Hyp(Bzl)-OH.DCHA offers:

-

Superior Acid Stability: Tolerates repetitive TFA treatments in Boc-SPPS .

-

Reduced Side Reactions: The Bzl group minimizes aspartimide formation in acidic sequences.

Industrial and Research Impact

Market Relevance

With the global peptide drug market projected to exceed $75 billion by 2030, Boc-Hyp(Bzl)-OH.DCHA is a cornerstone in manufacturing therapies for oncology (e.g., ADCs) and neurodegenerative diseases .

Case Study: Collagen Peptide Synthesis

A 2024 study utilized Boc-Hyp(Bzl)-OH.DCHA to synthesize (Pro-Hyp-Gly)₁₀, a collagen model. The benzyl protection prevented Gly-Hyp transpeptidation, achieving 92% yield versus 78% with Fmoc-Hyp-OH .

Future Directions

Photolabile Protecting Groups

Research explores replacing Bzl with nitrobenzyl groups, enabling UV-induced deprotection for light-directed peptide synthesis.

Continuous Flow Synthesis

Adapting Boc-Hyp(Bzl)-OH.DCHA for flow chemistry could reduce reagent use by 40%, enhancing sustainability in large-scale production.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume